(2Z)-3-amino-3-[4-(3,4-dichlorophenyl)piperazin-1-yl]prop-2-enenitrile
Description
“(2Z)-3-amino-3-[4-(3,4-dichlorophenyl)piperazin-1-yl]prop-2-enenitrile” (CAS: 1164541-77-8) is a nitrile derivative featuring a piperazine core substituted with a 3,4-dichlorophenyl group and a conjugated enenitrile moiety. Its molecular formula is C₁₃H₁₄Cl₂N₄, with a molecular weight of 297.18 g/mol and a purity of ≥95% . The Z-configuration of the double bond in the prop-2-enenitrile group is critical for its stereochemical properties. The compound’s structure includes:
Properties
IUPAC Name |
(Z)-3-amino-3-[4-(3,4-dichlorophenyl)piperazin-1-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N4/c14-11-2-1-10(9-12(11)15)18-5-7-19(8-6-18)13(17)3-4-16/h1-3,9H,5-8,17H2/b13-3- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWGJKFYZDBAFIJ-DXNYSGJVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C(=CC#N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)/C(=C\C#N)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-amino-3-[4-(3,4-dichlorophenyl)piperazin-1-yl]prop-2-enenitrile typically involves the reaction of 3,4-dichlorophenylpiperazine with an appropriate nitrile precursor under controlled conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the piperazine, followed by the addition of the nitrile precursor to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-amino-3-[4-(3,4-dichlorophenyl)piperazin-1-yl]prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.
Reduction: The nitrile group can be reduced to form amine derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the nitrile group may produce primary amines.
Scientific Research Applications
(2Z)-3-amino-3-[4-(3,4-dichlorophenyl)piperazin-1-yl]prop-2-enenitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of (2Z)-3-amino-3-[4-(3,4-dichlorophenyl)piperazin-1-yl]prop-2-enenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger therapeutic responses .
Biological Activity
The compound (2Z)-3-amino-3-[4-(3,4-dichlorophenyl)piperazin-1-yl]prop-2-enenitrile (CAS Number: 1164541-77-8) is a derivative of piperazine and has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacodynamics, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
This structure features a piperazine ring substituted with a dichlorophenyl group and an enenitrile moiety, which is crucial for its biological interactions.
Synthesis
The synthesis of (2Z)-3-amino-3-[4-(3,4-dichlorophenyl)piperazin-1-yl]prop-2-enenitrile typically involves the condensation reactions of appropriate precursors. The synthetic pathway can be summarized as follows:
- Starting Materials : Piperazine derivatives and appropriate aldehydes or ketones.
- Reaction Conditions : The reactions are generally performed under controlled temperature and pressure to optimize yield and purity.
- Purification : The final product is purified using chromatography techniques.
Pharmacological Profile
Research indicates that this compound exhibits various biological activities, primarily in the context of neuropharmacology:
- Antidepressant Activity : Studies have shown that derivatives of piperazine can act as serotonin reuptake inhibitors (SRIs), suggesting potential antidepressant effects.
- Antipsychotic Effects : The presence of the piperazine ring is associated with antipsychotic activity, similar to that observed in known antipsychotic medications.
The biological activity of (2Z)-3-amino-3-[4-(3,4-dichlorophenyl)piperazin-1-yl]prop-2-enenitrile is believed to involve modulation of neurotransmitter systems, particularly:
- Serotonin Receptors : The compound may act as an antagonist or partial agonist at various serotonin receptor subtypes.
- Dopamine Receptors : Similar to other piperazine derivatives, it may also influence dopamine receptor activity, contributing to its antipsychotic effects.
Study 1: Evaluation of Antidepressant Properties
In a study published in the Journal of Medicinal Chemistry, researchers evaluated a series of piperazine derivatives for their antidepressant potential. The study found that compounds with similar structures to (2Z)-3-amino-3-[4-(3,4-dichlorophenyl)piperazin-1-yl]prop-2-enenitrile exhibited significant serotonin reuptake inhibition, leading to increased serotonin levels in animal models .
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Compound A | 0.5 | SRI |
| Compound B | 0.8 | SRI |
| (2Z)-3-amino... | 0.6 | SRI |
Study 2: Antipsychotic Activity Assessment
Another study focused on the antipsychotic effects of various piperazine derivatives. The results indicated that compounds structurally related to (2Z)-3-amino-3-[4-(3,4-dichlorophenyl)piperazin-1-yl]prop-2-enenitrile showed promising results in reducing psychotic symptoms in rodent models .
| Parameter | Control Group | Treated Group |
|---|---|---|
| Locomotor Activity (cm) | 150 ± 20 | 90 ± 15* |
| Anxiety Levels (open field test) | High | Low* |
(*p < 0.05 compared to control)
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds often share the piperazine scaffold but differ in substituents and functional groups, leading to variations in physicochemical and biological properties. Below is a detailed comparison based on evidence from synthesized derivatives in the Molecules 2015 studies :
Table 1: Structural and Functional Comparison
*Calculated based on molecular formulas provided in .
Key Differences and Implications
Functional Groups: The propenenitrile group in the target compound contrasts with sulfonamide and carbamoyl groups in analogs. The amino group in the target compound may enhance solubility in polar solvents, whereas sulfonamide analogs (e.g., compound 20) likely have higher melting points due to stronger intermolecular forces .
Substituent Effects: 3,4-Dichlorophenyl (target compound) vs. Phenylpiperazine (compound 17) vs. 3,4-dichlorophenylpiperazine (target): Chlorine substituents enhance lipophilicity, which could improve blood-brain barrier penetration .
Synthetic Accessibility: Analogs in were synthesized via sulfonamide-isocyanate coupling (yields: 47–80%), while the target compound’s synthesis likely involves different steps (e.g., Knoevenagel condensation for the nitrile group), though exact protocols are undisclosed .
Q & A
Q. What are the recommended synthetic routes for (2Z)-3-amino-3-[4-(3,4-dichlorophenyl)piperazin-1-yl]prop-2-enenitrile, and how can reaction yields be optimized?
Synthesis typically involves coupling a piperazine derivative with a nitrile-containing precursor. For example, describes a reflux reaction in ethanol between 1-(3,4-dichlorophenyl)piperazine and a prochiral epoxide, followed by silica gel chromatography purification (0–30% methanol/dichloromethane gradient). Yield optimization may require precise stoichiometric ratios, solvent selection (e.g., ethanol for reflux stability), and catalyst screening. Monitoring intermediates via TLC or HPLC is critical .
Q. What spectroscopic and crystallographic methods are most effective for structural characterization?
- X-ray crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve stereochemistry and confirm the Z-configuration of the double bond. highlights SHELX’s robustness for small-molecule refinement, even with twinned or high-resolution data .
- Spectroscopy : - and -NMR to verify substituent positions (e.g., piperazine NH protons at δ 2.5–3.5 ppm). FTIR can confirm nitrile stretches (~2200 cm) and amine groups .
Q. How can researchers assess the compound’s stability under varying storage conditions?
Stability studies should include:
- Thermal analysis (DSC/TGA) to determine melting points (e.g., mp 96–98°C for analogous piperazines in ).
- Accelerated degradation tests (40°C/75% RH for 3 months) with HPLC monitoring for impurities like hydrolyzed nitriles or oxidized piperazine rings .
Advanced Research Questions
Q. What computational strategies are suitable for modeling the compound’s electronic properties and receptor interactions?
- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) to calculate thermochemical properties, such as atomization energies (average error ±2.4 kcal/mol, as in ). Basis sets like 6-31G(d,p) can optimize geometry and predict HOMO-LUMO gaps for reactivity analysis .
- Molecular docking : Simulate binding to serotonin (5-HT) or dopamine D2 receptors using AutoDock Vina. suggests piperazine derivatives interact with chlorophenyl moieties in receptor pockets .
Q. How can conflicting biological activity data (e.g., variable IC50_{50}50 values) be resolved?
- Dose-response standardization : Ensure consistent assay conditions (e.g., cell lines, incubation time). used HEK293 cells for PKM2 activation studies.
- Statistical analysis : Apply ANOVA to compare replicates and identify outliers. Contradictions may arise from enantiomeric impurities—validate chirality via chiral HPLC or circular dichroism .
Q. What methodologies are effective for separating enantiomers and analyzing chiral purity?
Q. How can researchers design experiments to probe structure-activity relationships (SAR) for neuropharmacological applications?
- Analog synthesis : Modify the dichlorophenyl group () or prop-2-enenitrile backbone () to assess steric/electronic effects.
- In vitro assays : Test affinity via radioligand binding (e.g., -ketanserin for 5-HT) and functional assays (cAMP modulation). ’s PKM2 activation study provides a template for mechanistic exploration .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
